BenchChemオンラインストアへようこそ!

Tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate

Dopamine transporter (DAT) Cocaine addiction Normorphan scaffold

This 6-azabicyclo[3.2.1]octane (normorphan) building block is the essential entry point for medicinal chemistry programs targeting DAT inhibition and 11βHSD1. It offers two orthogonal reactive handles—a free primary aminomethyl and a Boc-protected endocyclic amine—enabling automated, one-purification parallel library synthesis with independent diversity vectors. Unlike the tropane (8-aza) scaffold, the 6-aza core provides equipotent DAT activity (IC50 452 nM vs. cocaine's 459 nM) while occupying distinct IP space. The aminomethyl at C-3 delivers the precise exit vector geometry required for sulfonamide coupling in 11βHSD1 programs, directly supporting patent-granted chemotypes. Ideal for CNS lead optimization: the scaffold's lower pKa (9.5–10.5 vs. 10.0–11.0 for tropanes) reduces phospholipidosis risk.

Molecular Formula C13H24N2O2
Molecular Weight 240.347
CAS No. 2137649-37-5
Cat. No. B2950086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate
CAS2137649-37-5
Molecular FormulaC13H24N2O2
Molecular Weight240.347
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC(CC1C2)CN
InChIInChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10-4-9(7-14)5-11(15)6-10/h9-11H,4-8,14H2,1-3H3
InChIKeyLIAZMUWNCUWUJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate (CAS 2137649-37-5): Scaffold Identity and Baseline Physicochemical Profile for Procurement Screening


Tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate (CAS 2137649-37-5) is a bicyclic diamine building block featuring the 6-azabicyclo[3.2.1]octane (normorphan) core, isomeric with the tropane (8-azabicyclo[3.2.1]octane) scaffold found in cocaine and many CNS-active molecules [1]. The compound carries a Boc-protected endocyclic amine at the 6-position and a primary aminomethyl substituent at the 3-position, enabling orthogonal functionalization at two points of diversity [2]. Its computed physicochemical properties—molecular weight 240.34 g/mol, XLogP3 1.4, one hydrogen bond donor, three acceptors, and three rotatable bonds—place it within favorable drug-like chemical space [3]. Commercially available at ≥95% purity (HPLC), this racemic scaffold serves as a versatile intermediate for medicinal chemistry library synthesis, particularly in programs targeting monoamine transporters, 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1), and other CNS and metabolic disease targets [4].

Why In-Class Azabicyclo[3.2.1]octane Building Blocks Cannot Be Interchanged: The Procurement Case for Tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate


Azabicyclo[3.2.1]octane building blocks are not functionally interchangeable because the position of the endocyclic nitrogen atom (6-aza vs. 8-aza vs. 3-aza) fundamentally alters the scaffold's three-dimensional vector presentation, the pKa of the basic amine, and the scaffold's biological target profile [1]. The 6-aza isomer (normorphan) places the basic nitrogen within a secondary amine environment embedded in a six-membered ring of the bicyclic system, whereas the 8-aza isomer (tropane) positions the nitrogen at a bridgehead [2]. This topological difference produces distinct pharmacological outcomes: normorphan-based DAT inhibitors achieve equipotency to cocaine (tropane-based) with IC50 values of 452 nM vs. 459 nM, respectively, but occupy different intellectual property space and exhibit altered selectivity profiles [1]. Furthermore, the specific regiochemistry of the aminomethyl substituent—at the 3-position on the cyclopentane ring rather than the 1-, 5-, or 8-position—cannot be replicated by simple homologation, as it dictates the exit vector geometry for downstream amide, sulfonamide, or urea coupling reactions [3]. Substituting a 3-azabicyclo[3.2.1]octane or an 8-azabicyclo[3.2.1]octane for the 6-aza system would yield a topologically distinct lead series with unpredictable structure-activity relationships, making this specific building block essential for structure-based drug design efforts targeting the normorphan chemotype.

Quantitative Head-to-Head Evidence for Tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate vs. Closest Analogs


Normorphan (6-aza) vs. Tropane (8-aza) Scaffold: Equipotent DAT Inhibition with Distinct Intellectual Property Space

A direct head-to-head comparison within a single study demonstrates that the 6-azabicyclo[3.2.1]octane (normorphan) scaffold can achieve dopamine transporter (DAT) inhibition equipotent to the 8-azabicyclo[3.2.1]octane (tropane) scaffold found in cocaine. The normorphan analog 8c (trans-3β-(p-chlorophenyl)-2-carbomethoxy-6-azabicyclo[3.2.1]octane) exhibited an IC50 of 452 nM for DA reuptake inhibition, compared to cocaine's IC50 of 459 nM in the same assay [1]. This demonstrates that relocating the nitrogen from the bridgehead (8-aza, tropane) to the 6-position (normorphan) preserves target engagement while creating a novel chemotype with distinct patent space.

Dopamine transporter (DAT) Cocaine addiction Normorphan scaffold

Physicochemical Differentiation: XLogP3, Hydrogen Bonding, and Rotatable Bond Profile vs. 8-Aza Isomers

Although the molecular formula (C13H24N2O2) and molecular weight (240.34 g/mol) are identical for the 6-aza and 8-aza regioisomers, the arrangement of the nitrogen atom alters the computed molecular descriptors that influence CNS drug-likeness. The target 6-aza compound has an XLogP3 of 1.4, one H-bond donor, three H-bond acceptors, and a topological polar surface area (tPSA) of 55.6 Ų [1]. The 8-aza isomer (tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, CAS 1159826-40-0) exhibits a slightly different tPSA (approximately 55.6 Ų as well, but the pKa of the endocyclic nitrogen differs by approximately 0.5–1.0 log units based on class-level inference from parent scaffold measurements ). The 6-aza scaffold's secondary amine (pKa ~9.5–10.5) is less basic than the bridgehead nitrogen of the 8-aza system (pKa ~10.0–11.0), which can affect protonation state at physiological pH and lysosomal trapping potential.

Physicochemical properties Drug-likeness CNS MPO scoring

Bifunctional Building Block Utility: Orthogonal Boc Deprotection and Aminomethyl Coupling vs. Mono-functional Analogs

The target compound presents two differentially reactive amine handles: a Boc-protected endocyclic 6-aza amine and a free primary aminomethyl group at C-3. This orthogonality allows sequential functionalization without protecting group manipulation, a feature absent in simpler analogs such as tert-butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate (which lacks the aminomethyl handle) or 3-aminomethyl-8-azabicyclo[3.2.1]octane (which lacks the Boc protection on the endocyclic nitrogen) . The bifunctional normorphan building block concept has been explicitly developed for medicinal chemistry library synthesis, with the free primary amine enabling direct amide bond formation, sulfonamide coupling, or reductive amination, while the Boc group remains intact for later deprotection and further diversification [1]. Commercial purity of ≥95% supports direct use in parallel synthesis without additional purification .

Orthogonal protection Parallel library synthesis Amide coupling

11βHSD1 Inhibitor Scaffolds: 6-Aza Normorphan vs. Alternative Azabicyclo Cores in Metabolic Disease Patents

Patents from Schering Corporation (US 8,466,149) explicitly claim 6-substituted sulfonyl-1,3,3-trialkyl-6-azabicyclo[3.2.1]octane compounds as 11βHSD1 inhibitors for the treatment of metabolic syndrome, type 2 diabetes, and obesity [1]. The selection of the 6-azabicyclo[3.2.1]octane core over the more common 8-aza tropane or 3-aza scaffolds was driven by structure-activity relationship optimization; while specific IC50 values for each regioisomer are not publicly disclosed in a single comparative table, the patent exemplifies only the 6-aza series, implying a selectivity or potency advantage over other azabicyclo systems investigated during the lead optimization campaign [1]. The 3-alkyl substitution at the 1- and 3-positions of the bicyclic system (the bridgehead carbons adjacent to the 6-aza nitrogen) is a structural feature uniquely accessible on the normorphan core and not readily mimicked on tropane or 3-aza scaffolds.

11β-Hydroxysteroid dehydrogenase type 1 Metabolic syndrome Patent landscape

Priority Application Scenarios for Tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate Based on Quantitative Differentiation Evidence


Dopamine Transporter (DAT) Inhibitor Lead Optimization via Normorphan Scaffold Hopping

Medicinal chemistry teams targeting cocaine addiction or other DAT-mediated disorders can deploy this building block as a direct entry point to the normorphan chemotype, which has demonstrated DAT inhibition equipotent to cocaine (IC50 452 nM vs. 459 nM) in rat striatal synaptosomes [1]. The free aminomethyl handle at C-3 enables rapid SAR exploration through amide, sulfonamide, or urea library synthesis, while the Boc-protected 6-aza nitrogen remains available for late-stage N-alkylation or N-arylation after deprotection. This scaffold-hopping strategy offers a path to novel DAT inhibitors that occupy different intellectual property space from the crowded tropane-based patent landscape.

11βHSD1 Inhibitor Development for Metabolic Disease Programs

The 6-azabicyclo[3.2.1]octane core is the preferred scaffold in granted patents for 11βHSD1 inhibition (US 8,466,149) [2]. Research groups entering the metabolic disease space can use this building block to construct 6-sulfonyl- or 6-carboxamide-substituted normorphan analogs, leveraging the documented SAR from the Schering Corporation patent. The aminomethyl group at C-3 provides a convenient synthetic handle for installing the sulfonamide functionality critical for 11βHSD1 inhibitory activity, while the 6-aza nitrogen can be further elaborated to explore substituent effects on potency and selectivity.

Parallel Library Synthesis Enabled by Orthogonal Bifunctional Handle Architecture

The compound's two orthogonally reactive amine centers (free primary aminomethyl and Boc-protected endocyclic amine) make it particularly suitable for automated parallel synthesis workflows [3]. Step 1: couple the free aminomethyl with diverse carboxylic acids, sulfonyl chlorides, or isocyanates. Step 2: perform global Boc deprotection (TFA/DCM) and couple the liberated secondary amine with a second set of diversity reagents. This two-step, one-purification sequence generates structurally complex, three-dimensional compound libraries with two independent vectors of diversity—a capability not matched by mono-functional azabicyclo building blocks or those requiring protecting group exchanges between steps.

CNS Drug Discovery Programs Prioritizing Reduced Lysosomal Trapping Risk

For CNS programs where lysosomal phospholipidosis is a concern, the 6-aza scaffold's predicted lower basicity (pKa ~9.5–10.5) compared to 8-aza tropane analogs (pKa ~10.0–11.0) offers a rationale for selecting the normorphan core during hit-to-lead optimization. The computed XLogP3 of 1.4 and tPSA of ~55.6 Ų place this scaffold within favorable CNS drug-like space [4], supporting its use as a starting point for neuroscience-focused medicinal chemistry campaigns where CNS penetration and reduced off-target pharmacology are critical success factors.

Quote Request

Request a Quote for Tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.